![molecular formula C12H15Cl2NOS B075637 S-[4-[bis(2-chloroethyl)amino]phenyl] ethanethioate CAS No. 1507-07-9](/img/structure/B75637.png)
S-[4-[bis(2-chloroethyl)amino]phenyl] ethanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-[4-[bis(2-chloroethyl)amino]phenyl] ethanethioate: is a complex organic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a thioester functional group and a bis(2-chloroethyl)amino group attached to a benzene ring. It is often used in scientific research due to its reactivity and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-[4-[bis(2-chloroethyl)amino]phenyl] ethanethioate typically involves the acylation of thiols. One common method is the reaction of acetic acid with thiols in the presence of a catalyst. The reaction conditions often include room temperature and the use of a suitable solvent to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve more efficient and scalable methods. These methods often include the use of advanced catalysts and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are proprietary and may vary between manufacturers.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of disulfides or sulfoxides.
Reduction: Reduction reactions can convert the thioester group to a thiol group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiols .
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a reagent in various organic synthesis reactions. Its unique reactivity makes it valuable for the preparation of complex molecules .
Biology: In biological research, the compound is studied for its potential interactions with biological molecules. It may be used in studies related to enzyme inhibition and protein modification .
Medicine: The compound’s potential therapeutic properties are of interest in medicinal chemistry. It is investigated for its potential use in drug development, particularly in the design of anticancer agents .
Industry: In the industrial sector, the compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications.
Mécanisme D'action
The mechanism of action of S-[4-[bis(2-chloroethyl)amino]phenyl] ethanethioate involves its interaction with molecular targets such as enzymes and proteins. The bis(2-chloroethyl)amino group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. The thioester group can also participate in thiol-disulfide exchange reactions, affecting cellular redox balance .
Comparaison Avec Des Composés Similaires
Phenylacetic acid mustard: This compound shares structural similarities with S-[4-[bis(2-chloroethyl)amino]phenyl] ethanethioate and is known for its anticancer properties.
Chlorambucil: Another similar compound, chlorambucil, is used as an anticancer agent and has a similar bis(2-chloroethyl)amino group.
Uniqueness: this compound is unique due to the presence of both a thioester and a bis(2-chloroethyl)amino group. This combination of functional groups provides distinct reactivity and potential biological activities that are not commonly found in other compounds .
Propriétés
Numéro CAS |
1507-07-9 |
|---|---|
Formule moléculaire |
C12H15Cl2NOS |
Poids moléculaire |
292.2 g/mol |
Nom IUPAC |
S-[4-[bis(2-chloroethyl)amino]phenyl] ethanethioate |
InChI |
InChI=1S/C12H15Cl2NOS/c1-10(16)17-12-4-2-11(3-5-12)15(8-6-13)9-7-14/h2-5H,6-9H2,1H3 |
Clé InChI |
GVROKRSHIHCKSO-UHFFFAOYSA-N |
SMILES |
CC(=O)SC1=CC=C(C=C1)N(CCCl)CCCl |
SMILES canonique |
CC(=O)SC1=CC=C(C=C1)N(CCCl)CCCl |
| 1507-07-9 | |
Synonymes |
Thioacetic acid S-[p-[bis(2-chloroethyl)amino]phenyl] ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


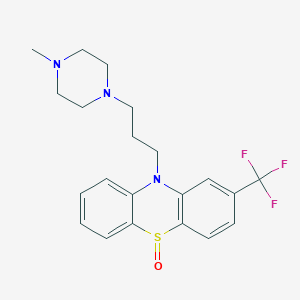
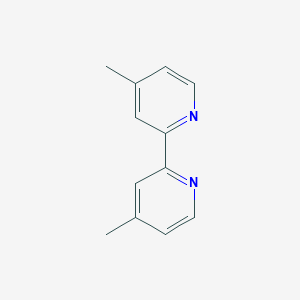
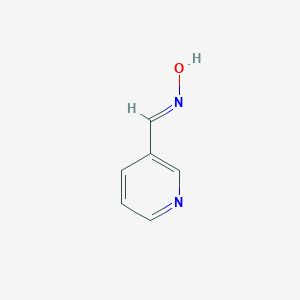
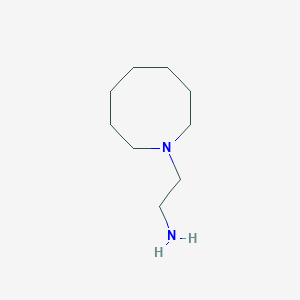
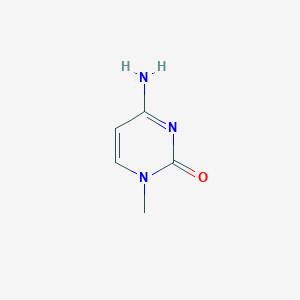

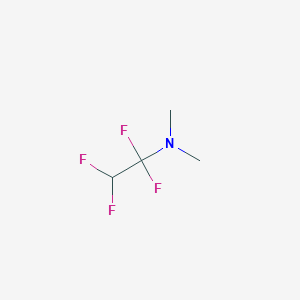
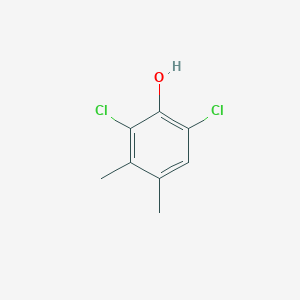
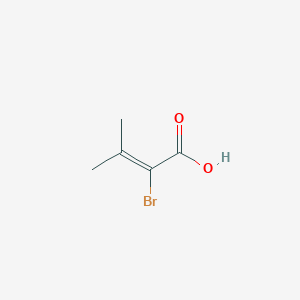
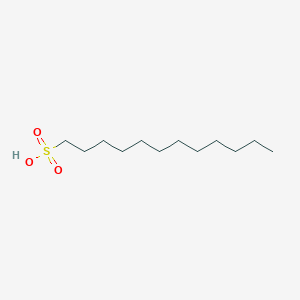

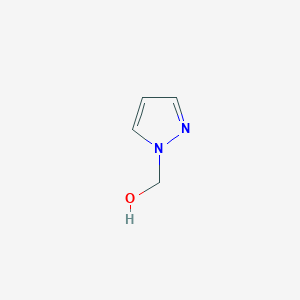
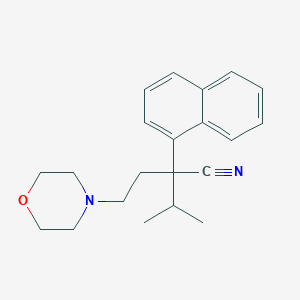
![Spiro[2H-1-benzopyran-2,2'-[2H]indole], 1',3'-dihydro-1',3',3'-trimethyl-](/img/structure/B75583.png)
